molecular formula C13H12N4OS2 B253707 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Numéro de catalogue B253707
Poids moléculaire: 304.4 g/mol
Clé InChI: QUIYSPQSVPRFKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as CYT387, is a small molecule inhibitor that has shown promising results in the treatment of various diseases. It belongs to the class of JAK inhibitors and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide inhibits the activity of Janus kinases (JAKs), which are involved in the activation of STAT transcription factors. This leads to the inhibition of downstream signaling pathways involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have significant effects on the immune system, hematopoietic stem cells, and various other cell types. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune disorders. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been shown to promote the expansion of hematopoietic stem cells, which could have potential applications in the treatment of various blood disorders.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have a good safety profile in preclinical studies. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has some limitations as well. It has a relatively short half-life, which could limit its efficacy in some applications. It also has limited solubility in water, which could make it difficult to administer in some experimental settings.

Orientations Futures

There are several future directions for the study of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. One potential application is in the treatment of myeloproliferative neoplasms, where it has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune disorders, where it could be used to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could have potential applications in the treatment of solid tumors, where it could be used to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the potential applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in these and other disease settings.

Méthodes De Synthèse

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methyl-1,2,3-thiadiazole-5-amine to obtain the desired product.

Applications De Recherche Scientifique

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as myeloproliferative neoplasms, autoimmune disorders, and solid tumors. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis.

Propriétés

Nom du produit

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Formule moléculaire

C13H12N4OS2

Poids moléculaire

304.4 g/mol

Nom IUPAC

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C13H12N4OS2/c1-7-11(20-17-16-7)12(18)15-13-9(6-14)8-4-2-3-5-10(8)19-13/h2-5H2,1H3,(H,15,18)

Clé InChI

QUIYSPQSVPRFKR-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

SMILES canonique

CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.